An In-depth Technical Guide to the Chemical Properties of Dehydro Isradipine Lactone
An In-depth Technical Guide to the Chemical Properties of Dehydro Isradipine Lactone
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has consistently demonstrated the critical importance of understanding the full chemical profile of any pharmaceutical-related compound. This guide is crafted to provide a comprehensive, in-depth technical overview of Dehydro Isradipine Lactone, a significant derivative of the antihypertensive drug Isradipine. Our focus will be on the practical, scientifically-grounded information necessary for research, development, and quality control applications. This document eschews a rigid, templated format in favor of a logical narrative that prioritizes scientific integrity and practical utility.
Introduction
Dehydro Isradipine Lactone is a key impurity and metabolite of Isradipine, a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] Its formation is primarily associated with the degradation of Isradipine, particularly through photodegradation, and it is also a product of in vivo metabolism.[2] As such, a thorough understanding of its chemical properties is paramount for the development of stable Isradipine formulations and for accurate bioanalytical studies. This guide will provide a detailed exploration of its synthesis, chemical stability, and analytical characterization.
Physicochemical Properties
Dehydro Isradipine Lactone is a pale yellow solid.[4] It is a fully characterized chemical compound often used as a reference standard in the pharmaceutical industry for analytical method development and validation.[5]
| Property | Value | Source |
| CAS Number | 1076199-91-1 | [4] |
| Molecular Formula | C₁₈H₁₅N₃O₅ | [6] |
| Molecular Weight | 353.33 g/mol | [4] |
| IUPAC Name | propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate | [6] |
| Appearance | Pale Yellow Solid | [4] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [4] |
Synthesis and Formation Pathway
Dehydro Isradipine Lactone is not typically synthesized as a primary therapeutic agent but is rather formed as a transformation product of Isradipine. The primary pathway for its formation is through the oxidative degradation of the dihydropyridine ring of Isradipine, followed by intramolecular cyclization to form the lactone ring.
This transformation is particularly prominent under photolytic stress conditions. The dihydropyridine ring is known to be susceptible to photo-oxidation, leading to the aromatization of the ring and subsequent formation of various degradation products.
Chemical Stability and Degradation
The stability of Dehydro Isradipine Lactone itself is a critical consideration, especially when used as a reference standard. Given its formation from Isradipine under stress conditions, it is important to handle and store the compound appropriately to prevent further degradation.
Key Stability Considerations:
-
Light: As a product of photodegradation, it is crucial to protect Dehydro Isradipine Lactone from light to prevent further photochemically induced transformations.
-
pH: The stability of the lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes. Recommended storage is at 2-8°C.[4]
-
Moisture: The compound is noted to be hygroscopic, and absorption of water could potentially lead to hydrolysis of the ester or lactone functionalities.[4]
Spectroscopic and Analytical Characterization
Accurate identification and quantification of Dehydro Isradipine Lactone are essential for quality control of Isradipine drug products. This requires robust analytical methods and a thorough understanding of its spectroscopic properties.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the primary technique for the separation and quantification of Dehydro Isradipine Lactone from Isradipine and other related impurities.
Illustrative HPLC Method Parameters (for method development):
-
Column: A C18 reversed-phase column is typically suitable for separating compounds of this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of Isradipine and its more polar degradation products.
-
Detection: UV detection at a wavelength where both Isradipine and Dehydro Isradipine Lactone exhibit significant absorbance is appropriate.
Experimental Protocol: Stability-Indicating HPLC Analysis
-
Standard Preparation: Prepare a stock solution of Dehydro Isradipine Lactone reference standard in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by serial dilution.
-
Sample Preparation:
-
Forced Degradation Sample: Subject a solution of Isradipine to photolytic stress (e.g., exposure to UV light) to generate Dehydro Isradipine Lactone.
-
Drug Product Sample: Extract the Isradipine drug product with a suitable solvent to analyze for the presence of the impurity.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.02 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to Dehydro Isradipine Lactone by comparing the retention time with the reference standard. Quantify the amount of the impurity using the calibration curve generated from the working standards.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of Dehydro Isradipine Lactone. Electrospray ionization (ESI) is a suitable ionization technique for this molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information.
Expected Fragmentation:
-
Parent Ion: The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of 353.33.
-
Key Fragments: Fragmentation may occur at the ester linkage, leading to the loss of the isopropyl group. Other characteristic fragments would arise from the cleavage of the lactone and pyridine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solubility Profile
The solubility of Dehydro Isradipine Lactone is an important parameter for its handling in analytical procedures. While quantitative data is scarce, based on its chemical structure and the properties of its parent compound, Isradipine, the following can be inferred:
-
Aqueous Solubility: Likely to be low, similar to Isradipine which is practically insoluble in water.[2]
-
Organic Solvents: Expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).
Biological Activity
The metabolites of Isradipine are generally considered to be pharmacologically inactive.[3][7] This suggests that Dehydro Isradipine Lactone is unlikely to contribute to the therapeutic effects of Isradipine. However, a comprehensive toxicological profile of the isolated impurity would be necessary to fully assess its safety.
Conclusion
Dehydro Isradipine Lactone is a critical compound to consider in the development, manufacturing, and analysis of Isradipine. Its formation as a primary degradation product necessitates the use of stability-indicating analytical methods to ensure the quality and safety of Isradipine formulations. This guide has provided a comprehensive overview of its chemical properties, formation, and analytical characterization, offering a valuable resource for scientists and researchers in the pharmaceutical field. Further research into its specific spectroscopic data and toxicological profile would be beneficial for a more complete understanding of this important Isradipine derivative.
References
-
Axios Research. Dehydro Isradipine Lactone - CAS - 107699-91-1. Axios Research. Accessed January 20, 2026. [Link]
-
Drugs.com. Isradipine: Package Insert / Prescribing Information / MOA. Drugs.com. Updated October 2, 2023. [Link]
-
Pharmaffiliates. Dehydro Isradipine Lactone | CAS 1076199-91-1. Pharmaffiliates. Accessed January 20, 2026. [Link]
-
PubChem. Isradipine. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
-
Drugs.com. Isradipine. Drugs.com. Revised October 2, 2023. [Link]
-
PubChem. Dehydro Isradipine Lactone. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
-
PubMed. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
-
ResearchGate. Forced degradation studies of Felodipine. ResearchGate. Accessed January 20, 2026. [Link]
-
SciSpace. Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. Accessed January 20, 2026. [Link]
-
PubMed. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
-
ResearchGate. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. Accessed January 20, 2026. [Link]
-
MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Accessed January 20, 2026. [Link]
-
ResearchGate. RP HPLC method development and validation for estimatation of isradipine in tablet dosage form. ResearchGate. Accessed January 20, 2026. [Link]
-
PubMed. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]
-
Drugs.com. Isradipine Monograph for Professionals. Drugs.com. Updated January 10, 2026. [Link]
-
Pharmaffiliates. CAS No : 1076199-91-1 | Product Name : Dehydro Isradipine Lactone. Pharmaffiliates. Accessed January 20, 2026. [Link]
Sources
- 1. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The pharmacokinetics of oral isradipine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. Bioavailability and pharmacokinetics of isradipine after oral and intravenous administration: half-life shorter than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
